

reaction of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole with nucleophiles

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Compound of Interest

Compound Name: 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole

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An In-Depth Guide to the Nucleophilic Substitution Reactions of **3-chloro-5,5-dimethyl-4,5-dihydroisoxazole** for Synthetic and Medicinal Chemistry

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the reactivity of **3-chloro-5,5-dimethyl-4,5-dihydroisoxazole** with a variety of nucleophiles. This versatile heterocyclic compound serves as a valuable building block in organic synthesis and drug discovery, owing to the electrophilic nature of the C3 position, which is primed for nucleophilic attack. The protocols and mechanistic insights detailed herein are intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

The 4,5-dihydroisoxazole (isoxazoline) ring is a privileged scaffold found in numerous bioactive natural products and pharmaceuticals.^[1] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.^{[2][3][4][5]} The ability to functionalize the 3-position of the 5,5-dimethyl-4,5-dihydroisoxazole core through nucleophilic substitution opens a gateway to novel chemical entities with potential therapeutic applications.^{[6][7]}

The chlorine atom at the C3 position acts as a competent leaving group, facilitating reactions with a diverse range of nucleophiles. This guide will explore the mechanistic underpinnings of this transformation and provide robust, field-tested protocols for its practical application.

Mechanistic Overview: The Addition-Elimination Pathway

The reaction of **3-chloro-5,5-dimethyl-4,5-dihydroisoxazole** with nucleophiles does not typically follow a classic SN1 or SN2 pathway. Instead, the prevailing mechanism is a nucleophilic aromatic-like substitution, commonly referred to as an addition-elimination mechanism.^[8] This pathway is characteristic of substitutions on sp²-hybridized carbons in electron-deficient heterocyclic systems.

The key steps are:

- Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electrophilic carbon atom at the C3 position, which bears the chlorine leaving group. This attack is perpendicular to the plane of the ring system and results in the formation of a tetrahedral intermediate.
- Formation of a Meisenheimer-like Intermediate: The resulting intermediate is a high-energy, anionic species where the negative charge is delocalized onto the electronegative oxygen and nitrogen atoms of the isoxazoline ring, providing stabilization.
- Elimination of the Leaving Group: The intermediate collapses, re-forming the carbon-nitrogen double bond and expelling the chloride ion as the leaving group. This step is typically fast and irreversible.

This mechanism is favored due to the electronic properties of the dihydroisoxazole ring, where the electronegative heteroatoms withdraw electron density, making the C3 position susceptible to nucleophilic attack.^{[9][10]}

Caption: Proposed Addition-Elimination mechanism for nucleophilic substitution.

Scope of Nucleophiles and Reaction Conditions

A wide variety of nucleophiles can be successfully employed to displace the C3-chloro substituent. The choice of solvent, base, and temperature is critical for achieving high yields and minimizing side reactions.

Nucleophile Class	Example Nucleophile	Typical Base	Typical Solvent	Temperatur e (°C)	Product Type
O-Nucleophiles	Sodium Methoxide (NaOMe)	-	Methanol (MeOH)	25 - 60	3-Methoxy-
Sodium Hydroxide (NaOH)	-	Dioxane/H ₂ O	50 - 100	3-Hydroxy-	
N-Nucleophiles	Piperidine	Triethylamine (TEA)	Acetonitrile (MeCN)	25 - 82	3-(Piperidin-1-yl)-
Aniline	K ₂ CO ₃	Dimethylform amide (DMF)	80 - 120	3-(Phenylamino)-	
1H-Imidazole	NaH	Tetrahydrofur an (THF)	0 - 66	3-(Imidazol-1-yl)-	
S-Nucleophiles	Sodium Thiophenoxid e	-	Ethanol (EtOH)	25 - 78	3-(Phenylthio)-
Ethanethiol	NaH	THF	0 - 50	3-(Ethylthio)-	
C-Nucleophiles	Terminal Alkynes (Sonogashira)	Pd/Cu catalyst, Base	Toluene/DIPA	50 - 100	3-Alkynyl-

Table 1: Representative Reaction Conditions for Various Nucleophiles. This table summarizes typical experimental parameters for the reaction of **3-chloro-5,5-dimethyl-4,5-dihydroisoxazole** with common classes of nucleophiles.

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for synthetic exploration. All operations should be conducted in a well-ventilated fume hood, and

appropriate personal protective equipment (PPE) should be worn at all times.[\[11\]](#)

Protocol 1: Synthesis of 3-(Piperidin-1-yl)-5,5-dimethyl-4,5-dihydroisoxazole (N-Nucleophile)

This protocol details a standard procedure for the amination of the title compound. The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Reagents:

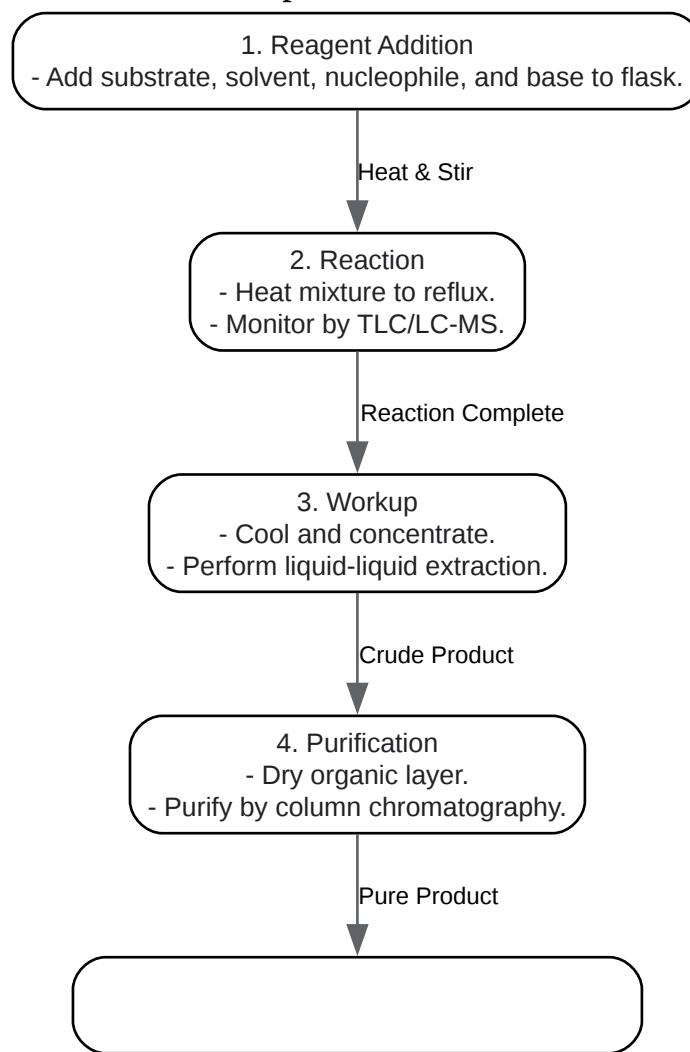
Reagent	M.W. (g/mol)	Amount	Moles (mmol)
3-chloro-5,5-dimethyl-4,5-dihydroisoxazole	133.58	500 mg	3.74
Piperidine	85.15	478 mg (0.55 mL)	5.61 (1.5 eq)
Triethylamine (TEA)	101.19	568 mg (0.78 mL)	5.61 (1.5 eq)
Acetonitrile (MeCN)	-	15 mL	-

Procedure:

- To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **3-chloro-5,5-dimethyl-4,5-dihydroisoxazole** (500 mg, 3.74 mmol).
- Add acetonitrile (15 mL) to dissolve the starting material.
- To the stirred solution, add piperidine (0.55 mL, 5.61 mmol), followed by triethylamine (0.78 mL, 5.61 mmol).
- Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.

- Partition the residue between ethyl acetate (30 mL) and water (20 mL).
- Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

General Experimental Workflow



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Caption: A typical workflow for synthesis and purification.

Protocol 2: Synthesis of 5,5-dimethyl-3-(phenylthio)-4,5-dihydroisoxazole (S-Nucleophile)

This protocol describes the reaction with a soft sulfur nucleophile. These reactions are often rapid and proceed cleanly at room temperature.

Materials and Reagents:

Reagent	M.W. (g/mol)	Amount	Moles (mmol)
3-chloro-5,5-dimethyl-4,5-dihydroisoxazole	133.58	500 mg	3.74
Thiophenol	110.18	454 mg (0.41 mL)	4.11 (1.1 eq)
Sodium Hydride (60% in mineral oil)	40.00	165 mg	4.11 (1.1 eq)
Tetrahydrofuran (THF), anhydrous	-	15 mL	-

Procedure:

- To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (165 mg, 4.11 mmol).
- Add anhydrous THF (10 mL) and cool the suspension to 0°C in an ice bath.
- Slowly add a solution of thiophenol (0.41 mL, 4.11 mmol) in anhydrous THF (5 mL) to the NaH suspension. Stir for 20 minutes at 0°C to allow for the formation of sodium thiophenoxide.
- To this mixture, add a solution of **3-chloro-5,5-dimethyl-4,5-dihydroisoxazole** (500 mg, 3.74 mmol) in anhydrous THF (5 mL) dropwise.
- Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until completion.

- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH_4Cl) solution (10 mL) at 0°C.
- Extract the mixture with diethyl ether (2 x 30 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na_2SO_4 , filter, and concentrate.
- Purify the residue by flash column chromatography on silica gel to yield the desired thioether.

Applications and Significance

The functionalized 5,5-dimethyl-4,5-dihydroisoxazole derivatives synthesized via these methods are of significant interest in medicinal chemistry and materials science.^[2] The isoxazoline core is a bioisostere for various functional groups and can modulate the physicochemical properties of a molecule, improving parameters such as solubility, metabolic stability, and cell permeability.

Derivatives have been investigated as:

- **Herbicidal Agents:** Certain sulfonyl-containing derivatives have shown promise as inhibitors of very-long-chain fatty acid synthesis.^[6]
- **Antibacterial Agents:** Benzamide derivatives incorporating the dihydroisoxazole moiety have been developed as potent inhibitors of the bacterial cell division protein FtsZ, showing activity against multidrug-resistant *Staphylococcus aureus*.^[4]
- **Anti-inflammatory Drugs:** Specific substituted dihydroisoxazoles have been shown to inhibit the production of pro-inflammatory cytokines like $\text{TNF-}\alpha$ and IL-6 .^{[3][5]}

The synthetic versatility demonstrated in this guide allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

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